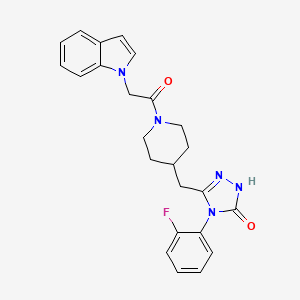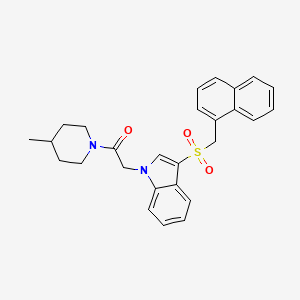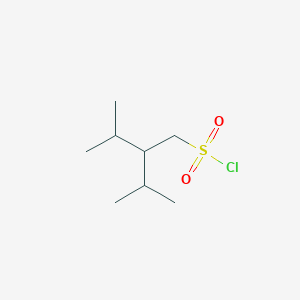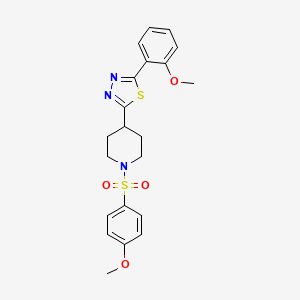![molecular formula C19H18ClN7 B2990279 5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415569-97-8](/img/structure/B2990279.png)
5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazolopyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyridazines have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolothiadiazine derivatives, which are structurally similar, have been synthesized by treating Schiff’s bases with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis
The compound contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
- A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and their evaluation through in silico molecular docking screenings towards GlcN-6-P synthase. This approach identifies compounds with moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, showcasing the compounds' potential as anti-diabetic medications. Their antioxidant and cytotoxicity properties were also assessed, highlighting significant findings in this area (Bindu et al., 2019).
Salem et al. (2016) focused on the synthesis of pyrimidine-containing heterocycles with potent antioxidant activity, demonstrating the importance of these compounds in combating oxidative stress-related diseases (Salem & Errayes, 2016).
Pharmacological Evaluation
- Suresh et al. (2016) conducted a study on the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, examining their antibacterial and antifungal activity. This research showcases the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).
Luminescent ReI(CO)3Cl Complexes
- Das and Panda (2006) explored the synthesis and structure of luminescent ReI(CO)3Cl complexes incorporating triazine and triazolo ligands, such as pyridyltriazine, pyrazinyltriazine, and triazolopyridine. These complexes display potential applications in developing fluorescent probes and materials (Das & Panda, 2006).
Eigenschaften
IUPAC Name |
5-chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN7/c20-15-9-12(10-21)11-22-19(15)26-7-5-14(6-8-26)18-24-23-17-4-3-16(13-1-2-13)25-27(17)18/h3-4,9,11,13-14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGIUBAWIBAFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(C=C(C=N5)C#N)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2990199.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2990200.png)

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)
![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)
![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)


![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)

![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)
